N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-3-4-12(7-11(10)2)19(16,17)14-8-13(15)5-6-18-9-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQIOCUSEHGQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOC2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of 3-hydroxytetrahydrofuran: This can be achieved through the cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane or via hydroboration of dihydrofuran using various borane reagents.
Attachment of the sulfonamide group: This step involves the reaction of 3-hydroxytetrahydrofuran with a sulfonyl chloride derivative, such as 3,4-dimethylbenzenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide Derivatives (SC-558 Analogs)
highlights sulfonamide analogs (1a-f) derived from SC-558, a COX-2 inhibitor. These compounds vary by substituents (X = H, CH₃, OCH₃, Br, Cl, etc.) on the benzene ring. A comparison with the target compound reveals critical differences:
The 3,4-dimethyl groups in the target compound likely increase steric bulk and lipophilicity compared to SC-558 analogs with single substituents. For example, compound 1b (X = CH₃) has a single methyl group, whereas the target’s dual methyl groups could enhance hydrophobic interactions but reduce solubility. Methoxy (1c) or halogen (1d, 1e) substituents in SC-558 analogs introduce polar or electron-withdrawing effects, which may alter binding affinity compared to the electron-donating methyl groups in the target .
Benzimidazole Derivatives
describes benzimidazole derivatives (B1, B8) with distinct cores but similar functionalization strategies. For instance:

- B1 : N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline
- B8 : N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide
| Feature | Target Compound | Benzimidazole Derivatives |
|---|---|---|
| Core Structure | Benzene sulfonamide | Benzimidazole |
| Key Substituents | 3,4-dimethyl, hydroxyoxolane | Methoxy, acetamide |
| Likely Targets | Enzymes (e.g., COX-2) | Kinases, proton pumps |
Benzimidazoles often target proton pumps (e.g., omeprazole) or kinases due to their nitrogen-rich aromatic system. In contrast, the target compound’s sulfonamide group is more commonly associated with enzyme active-site binding. The methoxy group in B1 offers resonance stabilization, while the target’s methyl groups prioritize hydrophobicity, suggesting divergent therapeutic applications .
Chromatographic Behavior
examines chromatographic separation factors (α) for N-(3,5-dinitrobenzoyl) amino acid esters. The target compound’s 3,4-dimethyl groups would increase hydrophobicity relative to the nitrobenzoyl esters, likely resulting in higher retention on reversed-phase columns. For example, end-capped stationary phases (CSPs) in show improved separation for bulkier analytes, suggesting the target compound might exhibit similar behavior .
Structural Analysis Techniques
discusses WinGX and ORTEP for crystallographic analysis. For instance, SC-558 analogs () likely used such software to resolve bond angles and torsion strains, which are critical for comparing steric effects between the target and its analogs .
Biological Activity
N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₃H₁₇N₃O₃S
- Molecular Weight : 285.35 g/mol
Its structure includes a sulfonamide group, which is known for various biological activities, particularly in antimicrobial and anti-inflammatory contexts.
- Antimicrobial Activity : Sulfonamides are known to inhibit bacterial growth by interfering with the synthesis of folic acid, a vital nutrient for bacteria. This mechanism is primarily through competitive inhibition of the enzyme dihydropteroate synthase.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines.
- Antitumor Activity : Some studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated effective inhibition of bacterial strains such as E. coli and S. aureus. |
| Study 2 | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory diseases. |
| Study 3 | Antitumor | Induced apoptosis in breast cancer cell lines, suggesting a pathway for cancer therapy development. |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a related sulfonamide compound against urinary tract infections (UTIs). Results indicated a significant reduction in bacterial load among participants treated with the compound compared to a placebo group.
- Case Study on Anti-inflammatory Potential : In a preclinical model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain scores, highlighting its potential as an anti-inflammatory agent.
- Case Study on Cancer Treatment : A laboratory study assessed the effects of the compound on various cancer cell lines. The results showed dose-dependent cytotoxicity and increased apoptosis markers, suggesting its potential use as an adjunct in cancer therapy.
Q & A
Basic Research Questions
What are the optimal synthetic routes for preparing N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with sulfonylation of a benzene derivative followed by functionalization of the oxolane ring. Key steps include:
- Sulfonamide Formation : Reacting 3,4-dimethylbenzenesulfonyl chloride with a hydroxyl-containing oxolane intermediate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
- Oxolane Modification : Introducing the hydroxy group via epoxidation or hydroxylation, requiring controlled temperatures (0–5°C) to avoid side reactions .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to isolate the final product.
Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | TEA, CH₂Cl₂, RT | 65–70 | ≥95% |
| Hydroxylation | H₂O₂, AcOH, 0°C | 50–55 | 90% |
| Final Purification | Ethyl acetate/hexane | 85 | 99% |
How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
Methodological Answer:
Structural elucidation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups on benzene, hydroxyoxolane connectivity) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 342.12) .
- X-ray Crystallography : For resolving stereochemical ambiguities (e.g., hydroxyoxolan-3-yl configuration) using software like WinGX/ORTEP .
What preliminary biological screening assays are recommended to assess its bioactivity?
Methodological Answer:
Initial screening includes:
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., fluorescence-based assays at 10–100 μM concentrations) .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
SAR studies require:
- Analog Synthesis : Varying substituents on the benzene ring (e.g., replacing methyl with methoxy) and modifying the oxolane ring’s hydroxy group .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes with targets like carbonic anhydrase IX .
- Pharmacophore Mapping : Identify critical hydrogen-bond donors (e.g., sulfonamide -SO₂NH- and hydroxy group) .
How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Single-Crystal Growth : Use slow evaporation in ethanol/water mixtures to obtain diffraction-quality crystals .
- Data Collection : Employ synchrotron radiation (λ = 0.710–0.900 Å) for high-resolution datasets.
- Refinement : WinGX suite for solving anisotropic displacement parameters and validating hydrogen-bond networks .
What strategies address contradictions in reported biological activity across studies?
Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions. Mitigation strategies include:
- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified), buffer pH, and incubation times .
- Meta-Analysis : Pool data from ≥5 independent studies to calculate weighted mean activity .
- Mechanistic Follow-Up : Confirm target engagement via CRISPR knockouts or isothermal titration calorimetry (ITC) .
How can in silico tools predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism (e.g., CYP3A4 liability) and hERG inhibition .
- Metabolite Identification : Use GLORY or Meteor Nexus to simulate Phase I/II transformations (e.g., hydroxylation at the oxolane ring) .
- Toxicity Profiling : ProTox-II for predicting hepatotoxicity and mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
